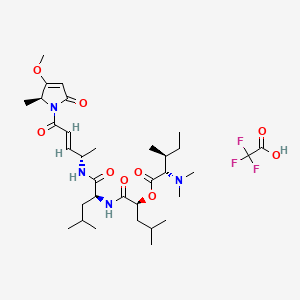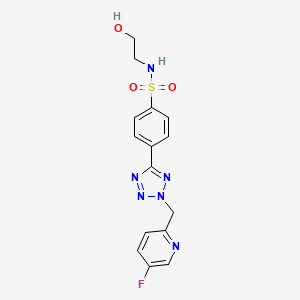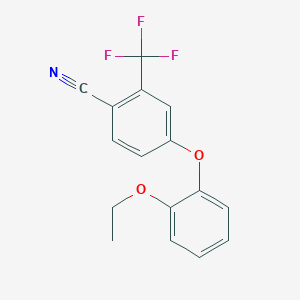
4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AR antagonist 6 is a compound that functions as an androgen receptor antagonist. Androgen receptors are critical in the progression of prostate cancer, making AR antagonists valuable in therapeutic applications. AR antagonist 6 is designed to inhibit the androgen receptor’s activity, thereby preventing the growth and proliferation of prostate cancer cells .
Méthodes De Préparation
The synthesis of AR antagonist 6 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The synthetic route typically starts with the formation of a core structure, followed by functional group modifications to achieve the desired antagonist properties. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
AR antagonist 6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
AR antagonist 6 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of androgen receptor inhibition. In biology, it helps in understanding the role of androgen receptors in cellular processes. In medicine, AR antagonist 6 is crucial in developing treatments for prostate cancer, especially in cases resistant to other therapies. Industrially, it is used in the production of pharmaceuticals targeting androgen receptor-related conditions .
Mécanisme D'action
The mechanism of action of AR antagonist 6 involves binding to the ligand-binding domain of the androgen receptor. This binding prevents the receptor from interacting with its natural ligands, such as testosterone and dihydrotestosterone. As a result, the androgen receptor cannot translocate to the nucleus and initiate the transcription of androgen-responsive genes. This inhibition disrupts the growth and proliferation of prostate cancer cells .
Comparaison Avec Des Composés Similaires
AR antagonist 6 is compared with other similar compounds, such as bicalutamide, enzalutamide, and apalutamide. While all these compounds function as androgen receptor antagonists, AR antagonist 6 has unique structural features that may offer advantages in overcoming resistance mechanisms seen with other antagonists. For instance, AR antagonist 6 may exhibit different binding affinities or interaction profiles with androgen receptor mutants .
List of Similar Compounds::- Bicalutamide
- Enzalutamide
- Apalutamide
Propriétés
Formule moléculaire |
C16H12F3NO2 |
|---|---|
Poids moléculaire |
307.27 g/mol |
Nom IUPAC |
4-(2-ethoxyphenoxy)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C16H12F3NO2/c1-2-21-14-5-3-4-6-15(14)22-12-8-7-11(10-20)13(9-12)16(17,18)19/h3-9H,2H2,1H3 |
Clé InChI |
CQLBTXZQYBMHPR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1OC2=CC(=C(C=C2)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12369334.png)
![N-[3-fluoro-4-[2-[(3-hydroxyazetidine-1-carbonyl)amino]pyridin-4-yl]oxyphenyl]-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B12369338.png)
![(2S)-5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12369343.png)

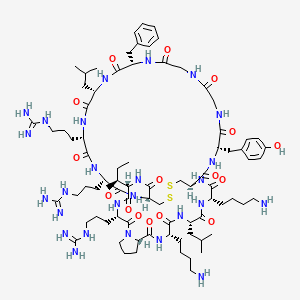


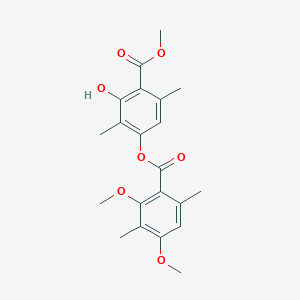

![(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12369393.png)
